Veracillin
Description
Historical Context of Beta-Lactam Antibiotic Discovery
The history of beta-lactam antibiotics is a testament to scientific observation and persistent research efforts aimed at harnessing natural antimicrobial properties and subsequently modifying them to enhance efficacy and overcome resistance mechanisms.
Genesis of Penicillin Research
The origin of beta-lactam antibiotic research is famously linked to the work of Alexander Fleming in 1928. Fleming, a bacteriologist, observed that a mold, identified as Penicillium notatum (later classified as Penicillium rubens), contaminated a culture plate of Staphylococcus bacteria and inhibited their growth. ringbio.comwikipedia.org He isolated the substance produced by the mold and named it penicillin. ringbio.comwikipedia.org While Fleming recognized its antibacterial potential, the challenges of purifying and producing sufficient quantities of penicillin for clinical use limited his initial work. ringbio.com
It was a decade later, in 1939, that a team of scientists at Oxford University, led by Howard Florey and including Ernst Chain and Norman Heatley, took up the research on penicillin. wikipedia.orgnih.gov Their efforts focused on developing methods to culture the mold and purify penicillin in larger quantities, ultimately demonstrating its efficacy in vivo through experiments in mice. nih.gov The urgent need for effective treatments during World War II accelerated the development and mass production of penicillin, particularly in the United States, marking the beginning of the antibiotic era. nhsjs.comusda.gov
Emergence of Penicillinase-Resistant Penicillins as Second-Generation Antibiotics
The widespread use of penicillin, while revolutionary, soon encountered a significant challenge: the emergence of bacterial resistance. nih.govrjptonline.org Bacteria, notably strains of Staphylococcus aureus, began producing an enzyme called penicillinase (or beta-lactamase) that could hydrolyze and inactivate the beta-lactam ring of penicillin. wikipedia.orgnih.govnews-medical.net This rendered the drug ineffective against these resistant strains. nih.govnews-medical.net
This growing resistance necessitated the development of new penicillin derivatives that could withstand the action of these bacterial enzymes. This led to the introduction of semisynthetic, penicillinase-resistant penicillins, often referred to as second-generation penicillins. nih.govbritannica.com Compounds like methicillin, oxacillin (B1211168), and dicloxacillin (B1670480) were developed, characterized by structural modifications that protected the beta-lactam ring from enzymatic hydrolysis by staphylococcal penicillinases. nih.govnews-medical.net These agents were particularly valuable for treating infections caused by Staphylococcus aureus strains that had become resistant to earlier penicillins. nih.govwikipedia.org
Rationale for Continued Academic Inquiry into Dicloxacillin
Despite the development of numerous subsequent generations of antibiotics, academic inquiry into dicloxacillin and other penicillinase-resistant penicillins persists for several key reasons.
Firstly, understanding the mechanisms of action and resistance related to dicloxacillin provides valuable insights into the ongoing co-evolutionary battle between bacteria and antibiotics. Dicloxacillin's ability to resist staphylococcal penicillinases, while being susceptible to other beta-lactamases or resistance mechanisms (like altered penicillin-binding proteins), makes it a useful tool for studying these processes. news-medical.netwikipedia.org
Secondly, while newer antibiotics have broader spectra, dicloxacillin remains a relevant agent for treating specific infections, particularly those caused by susceptible Gram-positive bacteria, including certain Staphylococcus aureus strains. wikipedia.orgdovepress.com Continued research helps to define its current role in therapy and understand its effectiveness against contemporary bacterial isolates. Studies continue to evaluate its antibacterial activity against various strains. dovepress.com
Thirdly, academic research explores potential novel properties or interactions of dicloxacillin. For instance, studies have investigated its potential to induce drug-metabolizing enzymes, which can lead to significant drug-drug interactions. Research has shown that dicloxacillin can induce cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4, in vivo and in vitro, primarily through the activation of the pregnane (B1235032) X receptor. rsyd.dkantonpottegaard.dkantonpottegaard.dk This induction can affect the metabolism of other co-administered drugs, such as warfarin (B611796) and dabigatran (B194492), although the clinical impact on outcomes like stroke/systemic embolism with dabigatran may not be significant based on current studies. rsyd.dkantonpottegaard.dkantonpottegaard.dkresearchgate.net
Finally, pharmacokinetic studies continue to be conducted to optimize the use of dicloxacillin, particularly in specific populations or in the context of evolving understanding of antibiotic pharmacodynamics. nih.govdovepress.com Research into its absorption, distribution, metabolism, and excretion contributes to informed clinical practice and guidelines. nih.govdovepress.com
These areas of continued investigation highlight the enduring importance of academic research into dicloxacillin, contributing to our understanding of antibiotic resistance, optimizing therapeutic strategies, and exploring its broader pharmacological profile.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMMGAFBINOJY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N3NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Semisynthetic Origins of Dicloxacillin (B1670480)
Dicloxacillin is a semisynthetic derivative of 6-aminopenicillanic acid (6-APA). ontosight.aiantibioticdb.comdrugs.comwikipedia.org The development of semisynthetic penicillins, including Dicloxacillin, became possible after the isolation of 6-APA. wikipedia.orgwikipedia.org This isolation allowed for the attachment of different side chains to the core penicillin structure, leading to compounds with varied properties, such as resistance to beta-lactamase enzymes. ontosight.aidrugs.comwikipedia.org
Role of 6-Aminopenicillanic Acid (6-APA) in Synthesis
6-Aminopenicillanic acid (6-APA) serves as the fundamental nucleus for the synthesis of semisynthetic penicillins like Dicloxacillin. drugs.comwikipedia.orgwikipedia.org 6-APA contains the core beta-lactam structure of penicillin but lacks the side chain present in natural penicillins like Penicillin G. wikipedia.orgwikipedia.org The major commercial source of 6-APA is natural penicillin G, from which it is obtained through deacylation. wikipedia.orggoogle.com This deacylation can be achieved either enzymatically or chemically. wikipedia.orggoogle.com Chemical methods often involve treating silylated natural penicillin with reagents like PCl5 and methanol, followed by hydrolysis to yield 6-APA. google.com Once isolated, 6-APA provides a versatile platform for the attachment of various side chains through acylation reactions, leading to the creation of different semisynthetic penicillins with tailored characteristics. wikipedia.orgwikipedia.orggoogle.com
Advanced Synthesis Pathways
The synthesis of Dicloxacillin involves multi-step reaction schemes that build upon the 6-APA nucleus. These pathways typically involve the preparation of an activated side chain molecule, which is then coupled with 6-APA.
Condensation and Salt Formation Processes
A key step in the synthesis of Dicloxacillin is the condensation reaction between the activated isoxazole (B147169) side chain derivative (such as the carbonyl chloride) and 6-APA. google.com This reaction forms the amide bond that links the side chain to the 6-APA nucleus. Following the condensation, a salt formation process is often employed to obtain the final product, such as Dicloxacillin sodium salt. google.comaip.orgaip.orgresearchgate.net This typically involves treating the synthesized acid with a sodium source. The post-process of condensation and salt formation has been detailed in some synthetic schemes. aip.orgaip.orgresearchgate.net
Synthesis of Key Intermediates (e.g., 2-amino-6-chlorobenzoic acid)
While the direct precursor for the side chain attached to 6-APA in Dicloxacillin is 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazole-carbonyl chloride, the synthesis of this activated side chain itself involves the preparation of various intermediates. One such intermediate is 2-amino-6-chlorobenzoic acid (also known as 6-chloroanthranilic acid). ontosight.aisigmaaldrich.combiosynth.com This compound is an organic compound belonging to the class of benzoic acids and is used as an intermediate in the synthesis of various compounds, including pharmaceuticals. ontosight.aibiosynth.comfishersci.be
Synthesis of 2-amino-6-chlorobenzoic acid can be achieved through various methods, including the chlorination of 2-aminobenzoic acid. ontosight.ai Another reported method involves a reaction sequence starting from 6-chloro-2-(methylcarbonylamino)benzoic acid, which is treated with concentrated hydrochloric acid at elevated temperatures. prepchem.com This reaction mixture is then cooled and filtered to obtain 6-chloroanthranilic acid hydrochloride. prepchem.com The synthesis of 2-amino-6-chlorobenzoic acid has also been described involving reactions with cerium chloride, 4-hydroxy-3-methoxybenzene ethanol (B145695) solution, and potassium bisulfite, followed by work-up procedures including filtration, concentration, and recrystallization. chemicalbook.com
Analytical Confirmation of Synthesized Compounds (e.g., 1H NMR)
Analytical techniques are crucial for confirming the structure and purity of synthesized compounds throughout the Dicloxacillin synthesis pathway, including intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a widely used technique for this purpose. aip.orgaip.orgresearchgate.netbiosynth.comfishersci.canih.govreading.ac.uk
The structure of the target compound, Dicloxacillin sodium, has been confirmed using 1H NMR. aip.orgaip.orgresearchgate.net Similarly, the structure of intermediates like 6-chloroanthranilic acid hydrochloride has been confirmed by NMR spectroscopy. prepchem.com 1H NMR analysis can provide detailed information about the hydrogen atoms within a molecule, allowing chemists to verify the connectivity and arrangement of atoms and thus confirm the identity and purity of the synthesized product. reading.ac.uk Other analytical techniques like Mass Spectrometry (MS) and Infrared (IR) spectroscopy can also be employed for structural elucidation and confirmation. scitcentral.comglobalresearchonline.netnih.gov
Design and Synthesis of Dicloxacillin Analogues
The design and synthesis of analogues of natural products like Dicloxacillin are crucial in the search for new therapeutic agents with improved properties, such as enhanced efficacy, broader spectrum of activity, or altered pharmacokinetic profiles. Dicloxacillin itself is a derivative of the penicillin nucleus, highlighting the importance of chemical modification of existing scaffolds.
The core structure of Dicloxacillin features the penicillin-defining β-lactam thiazolidine (B150603) fused ring system (6-APA) and a side chain attached to the amino group at position 6. This side chain in Dicloxacillin is a 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl group. Modifications to either the 6-APA nucleus (though less common due to the importance of the β-lactam ring for activity) or, more frequently, the side chain, can lead to novel analogues.
The synthesis of Dicloxacillin sodium typically involves the acylation of 6-aminopenicillanic acid with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-formyl chloride. This reaction forms the amide bond connecting the side chain to the 6-APA nucleus. google.comgoogle.comaip.orgaip.org The resulting dicloxacillin acid is then converted to its sodium salt. google.comgoogle.comaip.orgaip.org
A reported method for preparing dicloxacillin acid solution involves dissolving 6-aminopenicillanic acid in water to obtain a suspension. google.comgoogle.com Concurrently, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-formyl chloride is dissolved in a solvent such as acetone, dichloromethane (B109758), or methyl acetate (B1210297). google.comgoogle.com The pH of the 6-aminopenicillanic acid aqueous solution is adjusted to 7-8 until it becomes clear, at which point the solution of the formyl chloride is added for the acylation reaction, maintaining the pH at 7-8. google.comgoogle.com After the reaction, an organic solvent like dichloromethane or methyl acetate is added, the pH is adjusted to 2.0 ± 0.2 with acid, and the organic phase containing the dicloxacillin acid is separated. google.comgoogle.com Subsequent steps involve salt formation to obtain dicloxacillin sodium. aip.orgaip.org
Strategies for Structural Modification
Strategies for the structural modification of Dicloxacillin to create analogues primarily focus on altering the side chain attached to the 6-APA nucleus. The isoxazole ring and the dichlorophenyl group within the side chain are key areas for modification. The presence of the isoxazolyl group is known to contribute to the resistance against beta-lactamases by introducing steric hindrance. selleck.co.jpscitcentral.comdrugbank.com
General strategies for designing analogues of natural products, which are applicable to Dicloxacillin, include:
Diverted Total Synthesis (DTS): Modifying a synthetic route to a natural product at various stages to generate diverse analogues. rsc.org
Function-Oriented Synthesis (FOS): Designing synthesis based on the biological function of the molecule. rsc.org
Biology-Oriented Synthesis (BIOS): Creating libraries of compounds with structural features found in natural products to explore biological space. rsc.org
Complexity to Diversity (CtD): Transforming complex natural product structures into diverse sets of simpler or rearranged molecules. rsc.org
Hybrid Molecules: Combining structural elements of Dicloxacillin with other pharmacologically active scaffolds. rsc.org
Biosynthesis-Inspired Synthesis: Mimicking natural biosynthetic pathways or using techniques like mutasynthesis to generate modified structures. rsc.org
In the context of Dicloxacillin, modifications could involve:
Varying substituents on the phenyl ring: Altering the position or nature of the chlorine atoms or introducing other substituents.
Modifying the isoxazole ring: Changing the substituents at the 3 or 5 positions, or exploring other five-membered heterocycles.
Adjusting the linker between the side chain and the 6-APA: Although the amide bond is standard for penicillins, exploring alternative linkers could be considered in broader analogue design.
Research into antibiotic analogues often involves systematic structural variations to understand the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). While specific detailed research findings on Dicloxacillin analogue synthesis and their precise yields or activities were not extensively detailed in the search results beyond the synthesis of Dicloxacillin itself, the general principles of analogue design for beta-lactam antibiotics and natural products provide a framework for such efforts.
Exploration of Chemical Space for Novel Derivatives
The exploration of chemical space is a fundamental aspect of discovering novel drug candidates, including Dicloxacillin derivatives. Chemical space refers to the vast theoretical realm encompassing all possible drug-like molecules. researchgate.netchemrxiv.org Given the immense size of this space, computational and experimental strategies are employed to navigate and identify promising structures.
Cheminformatics tools play a significant role in exploring chemical space. researchgate.netnih.gov Techniques involve:
Generating molecular fingerprints: Representing molecules as numerical descriptors that capture structural features, allowing for similarity comparisons and clustering. researchgate.netchemrxiv.org
Virtual screening: Using computational models to predict the potential activity or properties of large libraries of virtual compounds.
Mapping chemical space: Visualizing the relationships between molecules based on their structural similarity, helping to identify regions for further investigation. researchgate.netchemrxiv.orgnih.gov
For Dicloxacillin analogues, exploration of chemical space would involve designing and generating virtual libraries of compounds based on the Dicloxacillin scaffold with systematic variations in the side chain. chemrxiv.org These virtual compounds can then be screened computationally for desirable properties, such as predicted binding affinity to bacterial targets (like penicillin-binding proteins), stability, or resistance to degradation. drugbank.com
Experimental exploration complements computational efforts. This involves the parallel or combinatorial synthesis of libraries of Dicloxacillin analogues based on the designed variations. hilarispublisher.com High-throughput screening methods are then used to test the synthesized compounds for antibacterial activity against relevant bacterial strains, including resistant ones.
The iterative process of design, synthesis, and testing, guided by the understanding of SAR and facilitated by chemical space exploration techniques, is essential for the discovery of novel Dicloxacillin derivatives with potentially improved therapeutic profiles.
Molecular Mechanisms of Antimicrobial Action
Inhibition of Bacterial Cell Wall Biosynthesis
The bacterial cell wall is a complex mesh-like structure primarily composed of peptidoglycan. This polymer provides structural rigidity and protects the bacterium from osmotic lysis. wikipedia.orgdiva-portal.orglibretexts.org Veracillin interferes with the final stages of peptidoglycan synthesis, leading to a weakened cell wall that is unable to withstand the internal turgor pressure of the bacterial cell. echemi.comwikipedia.org
Peptidoglycan synthesis is a multi-step process involving the assembly of glycan chains and their cross-linking by peptide bridges. Beta-lactam antibiotics, including this compound, interfere with the transpeptidation reaction, which is the final step in this process. wikipedia.orgbiorxiv.orgdiva-portal.orgresearchgate.net This inhibition prevents the proper assembly of the peptidoglycan meshwork. echemi.comchembk.comselleckchem.comlibretexts.org
The structural integrity of the peptidoglycan layer relies heavily on the formation of peptide cross-links between adjacent glycan strands. These cross-links are catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgnih.govbiorxiv.orgdiva-portal.orgresearchgate.net this compound disrupts this crucial cross-linking process by inactivating these PBPs. echemi.comchembk.comselleckchem.com The resulting peptidoglycan lacks the necessary cross-links, leading to a fragile and unstable cell wall. echemi.comwikipedia.org
Interaction with Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are a diverse group of bacterial enzymes located in the bacterial membrane that are essential for peptidoglycan synthesis and remodeling. wikipedia.orgmdpi.com They are the primary targets of beta-lactam antibiotics like this compound. echemi.comselleckchem.commdpi.com this compound binds to the active site of these proteins, thereby inhibiting their enzymatic activity. echemi.comwikipedia.org
Different bacteria possess various types of PBPs, each with specific roles in cell wall synthesis, such as elongation or septum formation during cell division. mdpi.comtaylorandfrancis.com Beta-lactam antibiotics can exhibit differential affinity for these various PBPs. While specific detailed research findings on this compound's precise affinity profile for individual PBPs across a wide range of bacteria were not extensively detailed in the search results, studies on beta-lactams in general indicate that different PBPs (e.g., PBP1a, PBP1b, PBP2, PBP3) can serve as primary targets depending on the specific antibiotic and bacterial species. taylorandfrancis.comnih.govnih.gov Inhibition of different PBPs can lead to distinct morphological changes in bacteria. taylorandfrancis.com
Here is a general overview of the roles of some key PBPs and the effects of their inhibition by beta-lactam antibiotics:
| PBP Type | Primary Role in Cell Wall Synthesis | Effect of Inhibition by Beta-Lactams (General) |
| PBP1a, PBP1b | Peptidoglycan Elongation | Rapid killing and cell lysis taylorandfrancis.com |
| PBP2 | Peptidoglycan Synthesis/Shape | Formation of round cells (spheroplasts) taylorandfrancis.com |
| PBP3 | Septum Formation (Cell Division) | Formation of long filaments taylorandfrancis.com |
| PBP4 (and others) | Peptidoglycan Remodeling/Repair | Can contribute to resistance nih.gov |
This compound, possessing a beta-lactam ring, mimics the D-Ala-D-Ala portion of the natural peptidoglycan substrate that would normally bind to the active site of PBPs. wikipedia.orgmicrobenotes.com The interaction involves the irreversible acylation of a serine residue within the active site of the PBP. wikipedia.orgmdpi.com The beta-lactam ring opens, forming a stable covalent bond with the enzyme. wikipedia.orgmdpi.com This covalent modification effectively inactivates the PBP, preventing it from catalyzing the transpeptidation reaction required for peptidoglycan cross-linking. echemi.comwikipedia.org
The formation of the this compound (Dicloxacillin)-PBP complex leads to a critical weakening of the bacterial cell wall due to the inhibited peptidoglycan cross-linking. echemi.comselleckchem.com As the bacterial cell continues to grow, the compromised cell wall is unable to withstand the internal osmotic pressure. echemi.comwikipedia.org This structural failure triggers the activation of bacterial autolytic enzymes (autolysins), which further degrade the existing peptidoglycan. echemi.com The combined effect of inhibited synthesis and ongoing degradation results in the rupture of the bacterial cell membrane and ultimately, cellular lysis and bacterial cell death. echemi.comwikipedia.orgtaylorandfrancis.com
Mechanisms of Antimicrobial Resistance
Intrinsic Resistance Factors
Intrinsic resistance refers to the natural ability of a bacterial species to resist the activity of a particular antimicrobial agent due to its inherent structural or functional characteristics. litfl.comumn.edu This can include the lack of the drug's molecular target, reduced permeability of the bacterial cell envelope to the antibiotic, or the presence of chromosomally encoded efflux pumps or enzymes that can inactivate the drug. litfl.comumn.edunih.govfrontiersin.org Knowledge of intrinsic resistance is important in clinical practice to avoid ineffective therapies. umn.edu
Acquired Resistance Mechanisms
Acquired resistance occurs when bacteria that were previously susceptible to an antibiotic gain the ability to resist its activity. nih.govumn.edu This can happen through spontaneous genetic mutations or by acquiring DNA from other resistant bacteria via horizontal gene transfer mechanisms such as transformation, transduction, or conjugation. litfl.comnih.govumn.eduwikipedia.org Acquired resistance mechanisms can include decreased permeability, inactivation of the drug via enzymes, modification of the target site, and active drug efflux. litfl.com
One of the primary mechanisms of acquired resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria. litfl.comnih.govmdpi.comwikipedia.orgyoutube.comresearchgate.netnih.govmdpi.com These enzymes hydrolyze the beta-lactam ring, a core structural element of beta-lactam antibiotics, rendering them ineffective. litfl.commdpi.comwikipedia.orgresearchgate.net This hydrolysis breaks the amide bond within the four-membered beta-lactam ring. wikipedia.orgresearchgate.net Beta-lactamases are a major reason for bacterial resistance to penicillins, cephalosporins, cephamycins, monobactams, and carbapenems. wikipedia.orgresearchgate.net
Veracillin is known to be a beta-lactamase resistant penicillin. selleckchem.comtargetmol.com It is insensitive to beta-lactamase enzymes, also known as penicillinases, which are secreted by many penicillin-resistant bacteria. selleckchem.comtargetmol.com While Extended Spectrum Beta-Lactamases (ESBLs) are a group of beta-lactamases that can hydrolyze extended-spectrum cephalosporins and aztreonam, this compound's inherent resistance profile positions it differently compared to penicillins susceptible to these enzymes. wikipedia.orgnih.govwikidoc.org Some ESBLs are inhibited by beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam, which can restore the activity of some beta-lactam antibiotics. mdpi.comwikipedia.orgresearchgate.netnih.govwikidoc.org
The resistance of this compound to beta-lactamases is facilitated by specific structural features. The presence of the isoxazolyl group on the side-chain of the penicillin nucleus plays a crucial role in this resistance. selleckchem.comtargetmol.comgmch.gov.in This group confers steric hindrance, making the beta-lactam ring less accessible to the active site of beta-lactamase enzymes. selleckchem.comtargetmol.com This structural modification allows this compound to bind to penicillin-binding proteins (PBPs) and inhibit cell wall synthesis while not being readily bound by or inactivated by beta-lactamases. selleckchem.comtargetmol.com
Penicillin-binding proteins (PBPs) are bacterial enzymes that are the target of beta-lactam antibiotics. selleckchem.comtargetmol.commdpi.comwikipedia.orgplos.orgplos.org Beta-lactam antibiotics bind to the active site of PBPs, inhibiting their role in bacterial cell wall synthesis. selleckchem.comtargetmol.comwikipedia.org Resistance can arise through alterations in these PBP targets. nih.govwikipedia.orgyoutube.commdpi.comwikipedia.orgplos.orgplos.orgetflin.comnih.gov Bacteria can modify existing PBPs, often through mutations, leading to a reduced affinity of the PBP for the antibiotic. wikipedia.orgplos.orgnih.govnih.gov Alternatively, bacteria can acquire new PBPs that have a low affinity for beta-lactam drugs, as seen in methicillin-resistant Staphylococcus aureus (MRSA) with the acquisition of PBP2A. wikipedia.orgwikipedia.orgnih.gov These altered PBPs allow cell wall synthesis to continue even in the presence of the antibiotic.
Biofilm Formation and Resistance Modulation
Biofilms are structured communities of bacteria embedded in a self-produced polymeric matrix, offering significant protection against antibiotics and host immune responses. mdpi.comresearchgate.net This matrix, composed of polysaccharides, proteins, and DNA, acts as a diffusion barrier, limiting antibiotic penetration. mdpi.comnih.gov Bacteria within biofilms also exhibit altered growth rates and metabolic states, further contributing to reduced susceptibility compared to planktonic (free-floating) cells. oup.com
A comparative study evaluating the susceptibility of coagulase-negative staphylococci (CoNS) in biofilms versus planktonic cultures to various antibiotics, including dicloxacillin (B1670480), demonstrated that biofilms were much less susceptible to all tested antibiotics, particularly inhibitors of cell wall synthesis. oup.com
Genetic Mutational Analysis in Resistance Development
Genetic mutations play a crucial role in the development of bacterial resistance to antibiotics. These mutations can occur spontaneously in target genes or their regulators, or they can be acquired through horizontal gene transfer. researchgate.net For dicloxacillin, which targets penicillin-binding proteins (PBPs), mutations affecting these proteins can lead to reduced antibiotic binding affinity and thus resistance. medscape.comnih.gov
While dicloxacillin is designed to be resistant to beta-lactamases, some bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), have developed resistance through mechanisms like the acquisition of the mecA gene, which encodes for a modified PBP (PBP2a or PBP2') with low affinity for beta-lactam antibiotics, including dicloxacillin. wikipedia.orgmdpi.com However, resistance in Staphylococcus aureus can also occur independently of mec genes (mec-independent oxacillin (B1211168) non-susceptibility, MIONSA). mdpi.com These cases can involve mutations in native PBP genes, such as pbp2, or other genes involved in cell wall synthesis or its regulation. mdpi.com For example, a study on clinical Staphylococcus aureus isolates found that mutations in genes associated with peptidoglycan synthesis, including pbp2, rodA, stp1, yjbH, and yvqF/vraT, were potentially related to the development of oxacillin resistance and reduced susceptibility to teicoplanin in a mec-negative strain. mdpi.com Specifically, an Ala450Asp substitution in PBP2 was shown to significantly reduce its affinity for beta-lactams, contributing substantially to oxacillin resistance. mdpi.com
Genetic analysis can also reveal the presence of genes encoding efflux pumps, which can actively transport antibiotics out of the bacterial cell, contributing to resistance. mdpi.comexplorationpub.comnih.gov Furthermore, while not directly related to resistance mechanisms against dicloxacillin itself, genetic variations in human genes encoding drug-metabolizing enzymes and transporters can influence drug disposition and potentially impact the effectiveness of antibiotics. mdpi.com
Studies have successfully obtained dicloxacillin-resistant mutants in bacteria like Listeria monocytogenes through laboratory evolution experiments, highlighting the potential for spontaneous mutations to confer resistance. nih.gov
Evolutionary Dynamics of Bacterial Resistance to Dicloxacillin
The evolution of antibiotic resistance is a dynamic process driven by selective pressures from antibiotic use. nih.govresearchgate.netnih.gov When bacteria are exposed to dicloxacillin, susceptible individuals are inhibited or killed, while resistant mutants or those with resistance mechanisms have a selective advantage, allowing them to survive and multiply. kuleuven.be This leads to an increase in the frequency of resistant organisms within the population.
The evolutionary dynamics of resistance are influenced by factors such as the frequency of resistance mutations, the fitness cost associated with resistance mechanisms in the absence of the antibiotic, and the level and pattern of antibiotic consumption. researchgate.netnih.govkuleuven.be Simple evolutionary models predict a logistic rise in resistance frequencies under constant antibiotic selection. nih.gov However, observed resistance trajectories in real-world settings can be more complex. researchgate.net
Analysis of antibiotic resistance trajectories in Europe between 1998 and 2019 for various bug-drug combinations, including dicloxacillin, suggests that resistance frequencies may not always increase indefinitely but can reach a stable intermediate equilibrium. researchgate.netnih.gov The level at which resistance frequencies stabilize and the speed at which this equilibrium is reached can be influenced by antibiotic consumption. researchgate.netnih.gov However, a significant portion of the variability in resistance dynamics remains unexplained by antibiotic use alone, suggesting that other factors also play a role. researchgate.netnih.gov
Laboratory evolution experiments provide insights into the genetic and phenotypic changes that occur during the development of resistance. kuleuven.bemdpi.com These studies can reveal the types of mutations that are selected for and how different resistance mechanisms emerge and spread within a bacterial population under antibiotic pressure. mdpi.com The interplay between resistance and persistence, a state of phenotypic tolerance to antibiotics, can also influence evolutionary dynamics, with high persistence levels potentially accelerating resistance evolution. kuleuven.be
Understanding the evolutionary dynamics of resistance to antibiotics like dicloxacillin is crucial for developing strategies to mitigate the spread of resistance and preserve the effectiveness of these drugs. researchgate.netnih.govmdpi.com
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Elements
The core pharmacophore of Veracillin consists of the beta-lactam ring fused to a thiazolidine (B150603) ring, forming the 6-aminopenicillanic acid (6-APA) nucleus, along with a crucial side chain attached at the C6 position. nih.gov
Significance of the Beta-Lactam Ring System in Antimicrobial Activity
The beta-lactam ring is the central and most critical structural element for the antimicrobial activity of this compound and other penicillins. nih.gov This highly reactive four-membered ring is essential for the mechanism of action, which involves the inhibition of bacterial cell wall synthesis. wikipedia.orgtargetmol.comontosight.aidrugbank.com this compound acts by binding to penicillin-binding proteins (PBPs), which are bacterial transpeptidases responsible for cross-linking the peptidoglycan chains that form the rigid bacterial cell wall. wikipedia.orgtargetmol.comontosight.aidrugbank.com The strained nature of the beta-lactam ring makes the amide bond within the ring highly susceptible to nucleophilic attack by a serine residue in the active site of PBPs. acs.org This attack leads to the irreversible acylation of the enzyme, inactivating it and disrupting cell wall synthesis, ultimately resulting in bacterial cell lysis and death. drugbank.comfishersci.ca The integrity of the beta-lactam ring is paramount; its hydrolysis, typically by beta-lactamase enzymes, renders the antibiotic inactive. nih.gov
Influence of Side-Chain Substituents on Activity and Resistance
The side chain attached to the C6 amino group of the 6-APA nucleus significantly influences the pharmacological properties of this compound, including its spectrum of activity, stability against enzymatic degradation, and pharmacokinetic profile. nih.gov In the case of this compound (Dicloxacillin), the side chain is a 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl group. wikipedia.orgnih.gov This specific side chain imparts crucial resistance to inactivation by staphylococcal beta-lactamases (penicillinases). wikipedia.orgtargetmol.comontosight.aidrugbank.com The bulky isoxazolyl group provides steric hindrance around the beta-lactam ring, physically blocking the access of beta-lactamase enzymes to the hydrolyzable amide bond. targetmol.com This steric protection is a key factor in this compound's effectiveness against beta-lactamase-producing Staphylococcus aureus. wikipedia.orgtargetmol.comontosight.ai
The presence and nature of substituents on the side chain can also affect interactions with bacterial targets (PBPs) and contribute to variations in activity against different bacterial species. While the primary mechanism involves PBP binding, the specific interactions can be modulated by the side chain. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the chemical structure of compounds and their biological activity. By quantifying molecular properties (descriptors) and correlating them with observed activity, QSAR models can predict the activity of new or untested compounds and provide insights into the structural features that are important for activity. researchgate.netljmu.ac.uk
While specific detailed QSAR studies solely focused on a large series of this compound derivatives were not extensively found in the provided context, QSAR approaches have been applied to beta-lactam antibiotics in general to understand the impact of structural modifications on antibacterial activity and other properties. researchgate.netljmu.ac.uk These studies often utilize various molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models. researchgate.net The goal is to identify which molecular features contribute positively or negatively to the desired biological effect, such as potency against specific bacterial strains or resistance to enzymatic hydrolysis. researchgate.netljmu.ac.uk
Computational Approaches in SAR Analysis
Computational methods play an increasingly vital role in modern SAR analysis, allowing for the exploration of molecular interactions and the prediction of biological activity in silico.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand, e.g., this compound) when bound to a receptor (e.g., bacterial PBP or beta-lactamase). researchgate.net This method estimates the binding affinity between the ligand and the receptor, providing insights into the strength and nature of their interaction. researchgate.net Studies involving molecular docking of Dicloxacillin (B1670480) (this compound) with proteins, such as fibrinogen or penicillin-binding proteins, have been conducted to understand binding interactions. researchgate.netpatsnap.comresearchgate.net These simulations can reveal key residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces) that stabilize the complex. researchgate.netpatsnap.com
Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of a molecular system. nih.gov MD simulations allow researchers to observe the dynamic aspects of ligand-receptor interactions, including conformational changes in both the ligand and the receptor, and the stability of the bound complex over time. nih.govresearchgate.net While direct MD simulations specifically detailing this compound's interaction with PBPs were not prominently featured in the provided results, MD simulations have been used to study the interactions of other beta-lactam antibiotics and related compounds with their targets or with other biological molecules like cyclodextrins, providing valuable dynamic insights. nih.govresearchgate.netull.es Computational studies have suggested that the interaction of Dicloxacillin with certain proteins, such as fibrinogen, involves hydrophobic and electrostatic forces. patsnap.com
In Silico Screening for Enhanced Activity Profiles
In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates with desired properties. researchgate.netpsu.edu This approach can be used to identify molecules that are predicted to bind to a specific biological target (e.g., a bacterial enzyme) or to possess favorable pharmacokinetic or safety profiles. researchgate.netpsu.edu For beta-lactam antibiotics like this compound, in silico screening can be applied to identify novel compounds with improved activity against resistant bacterial strains, better stability, or reduced off-target effects. nih.gov
Computational analyses, including pharmacophore modeling and docking, have been used in conjunction with in vitro studies to identify antibiotics, including Dicloxacillin, that interact with specific biological targets, such as the Pregnane (B1235032) X Receptor (PXR), which is involved in drug metabolism. researchgate.netpsu.edu These examples demonstrate how in silico methods contribute to understanding the potential interactions and effects of compounds like this compound beyond their primary antibacterial mechanism, and how they can be used to prioritize compounds for further investigation. researchgate.netpsu.edu
Rational Design Principles for Improved Antimicrobial Agents
Rational design principles for improving antimicrobial agents like this compound are heavily guided by Structure-Activity Relationship (SAR) studies gardp.orgcollaborativedrug.com. SAR involves understanding how specific structural features of a molecule correlate with its biological activity, such as antimicrobial potency, spectrum of activity, and resistance to degradation gardp.org. By systematically modifying the chemical structure of a lead compound, researchers can identify key functional groups or structural motifs that are critical for activity and those that might be detrimental or offer opportunities for improvement gardp.org.
For beta-lactam antibiotics like this compound, rational design often focuses on several key areas:
Enhancing Beta-Lactamase Resistance: The inherent resistance of this compound to certain beta-lactamases is due to its isoxazolyl side chain targetmol.comselleckchem.com. Rational design efforts for new beta-lactams or modifications of existing ones often involve designing side chains that provide increased steric hindrance or electronic properties that disfavor enzymatic hydrolysis of the beta-lactam ring by a broader range of beta-lactamases targetmol.com.
Broadening the Spectrum of Activity: Penicillins like this compound are primarily effective against Gram-positive bacteria targetmol.comselleckchem.com. Rational design can explore modifications aimed at improving penetration into Gram-negative bacteria, which have a more complex cell envelope, including an outer membrane researchgate.net. This might involve altering lipophilicity or incorporating functional groups that can interact with porin channels in the outer membrane researchgate.net. SAR studies on other penicillin derivatives have shown that the presence or absence of an alpha carbon on the side chain carbonyl can influence activity towards Gram-positive or Gram-negative bacteria researchgate.net.
Improving Target Binding Affinity: Antimicrobial agents often exert their effects by binding to specific bacterial targets, such as penicillin-binding proteins (PBPs) in the case of beta-lactams targetmol.comselleckchem.comnih.gov. Rational design can utilize structural information about the target protein (e.g., crystal structures of PBPs) to design compounds with optimized binding interactions, leading to increased potency nih.gov. In silico docking and scoring are computational methods used in rational design to predict how well a compound might bind to a target protein nih.gov.
Optimizing Pharmacokinetic Properties: While outside the scope of detailed discussion here as per instructions, rational design also considers how structural modifications impact absorption, distribution, metabolism, and excretion (ADME) to improve the drug's concentration at the site of infection and its duration of action nih.gov.
Overcoming Efflux Pumps: Some bacteria possess efflux pumps that can actively transport antibiotics out of the cell, contributing to resistance. Rational design strategies can investigate modifications that make the compound a poorer substrate for these pumps or design efflux pump inhibitors to be used in combination therapy.
Detailed research findings in rational design often involve synthesizing a series of analogs with systematic modifications and evaluating their antimicrobial activity against a panel of bacteria. This generates data that can be analyzed to establish SARs. For example, studies on a newly discovered class of oxadiazole antibiotics, which also impair cell-wall biosynthesis, involved the evaluation of 120 derivatives to understand the SAR around a specific ring structure nih.gov. This allowed researchers to identify modifications that improved activity against problematic strains like MRSA nih.gov.
While specific data tables for this compound modifications and their impact on activity were not found in the immediate search, the general approach in rational design based on SAR for antimicrobial agents can be illustrated conceptually:
Conceptual Data Table: Impact of Side Chain Modifications on Antimicrobial Activity (Illustrative)
| Compound | R-Group Modification (Conceptual) | Activity vs. S. aureus (MIC, µg/mL) | Activity vs. E. coli (MIC, µg/mL) | Beta-Lactamase Stability |
| This compound | 2,6-dichlorophenyl isoxazole (B147169) | X | >100 | High |
| Analog A | Modified R-group 1 | Y | >100 | High |
| Analog B | Modified R-group 2 | Z | 50 | Moderate |
| Analog C | Modified R-group 3 | W | 10 | Low |
Rational design in antimicrobial development is increasingly supported by computational methods, including in silico screening, molecular docking, and machine learning, to predict activity and guide the synthesis of promising candidates mdpi.comunisi.itelifesciences.orgsemanticscholar.org. These tools leverage existing SAR data and structural information to accelerate the discovery and optimization process collaborativedrug.comelifesciences.org.
Preclinical Pharmacological and Biotransformation Research
In Vitro Metabolism Pathways in Cellular and Subcellular Models
In vitro studies using cellular and subcellular models provide valuable insights into the specific enzymatic processes involved in the metabolism of Veracillin. These models, such as human hepatocytes and liver microsomes, allow for the identification of metabolic pathways and the enzymes responsible. nih.govd-nb.info
Enzymatic Biotransformations (e.g., Glucuronidation, Oxidation)
Biotransformation reactions are critical for converting lipophilic compounds like many drugs into more water-soluble forms that can be easily excreted from the body. sigmaaldrich.comdergipark.org.tr These reactions are broadly categorized into Phase I and Phase II. nih.govdrughunter.com Phase I reactions often involve oxidation, reduction, or hydrolysis, introducing or exposing polar functional groups. sigmaaldrich.comnih.gov Phase II reactions, or conjugation reactions, involve the attachment of endogenous hydrophilic molecules, such as glucuronic acid or sulfate, to the compound or its Phase I metabolites, leading to the formation of larger, more polar conjugates. nih.govdrughunter.comtaylorandfrancis.com
For compounds structurally related to this compound, such as other penicillins or isoxazolyl penicillins like dicloxacillin (B1670480), glucuronidation and oxidation have been identified as significant metabolic pathways. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a prominent Phase II metabolic route for many drugs, occurring predominantly in the liver but also in other tissues. taylorandfrancis.comhyphadiscovery.com Oxidation reactions are frequently mediated by cytochrome P450 (CYP) enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes. sigmaaldrich.com
While specific detailed data on the enzymatic biotransformation pathways of this compound itself were not extensively found in the search results, studies on related compounds like dicloxacillin provide relevant insights. Dicloxacillin undergoes metabolism, and its effects on drug-metabolizing enzymes have been investigated. nih.govnih.gov
Induction Studies of Cytochrome P450 (CYP) Enzymes (e.g., CYP2C9, CYP2C19, CYP3A4, CYP2B6)
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a major role in the oxidative metabolism of xenobiotics, including drugs. sigmaaldrich.com Induction of CYP enzymes can lead to increased metabolism of co-administered drugs, potentially resulting in altered pharmacokinetics and reduced efficacy. corning.comfda.gov Key CYP isoforms involved in drug metabolism include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. corning.comevotec.com CYP3A4 is particularly important, metabolizing a large proportion of currently marketed drugs. medsafe.govt.nz
Studies have investigated the potential of compounds, including those structurally related to this compound, to induce CYP enzymes in vitro using systems such as plated human hepatocytes. corning.comevotec.com Induction is often evaluated by measuring changes in CYP mRNA expression and/or catalytic activity. corning.comevotec.com
Research on dicloxacillin, a related isoxazolyl penicillin, has demonstrated its potential to induce certain CYP enzymes. In vitro studies using primary human hepatocytes showed a dose-dependent increase in the expression and activity of CYP3A4, CYP2C9, and CYP2C19 when exposed to dicloxacillin. nih.govnih.gov Induction of CYP2B6 expression and activity by dicloxacillin has also been observed in vitro. nih.gov
Table 1: In Vitro Induction of CYP Enzymes by Dicloxacillin in Human Hepatocytes
| CYP Isoform | Induction Observed (Yes/No) | Mechanism Implicated |
| CYP3A4 | Yes nih.govnih.gov | PXR Activation nih.govnih.gov |
| CYP2C9 | Yes nih.govnih.gov | PXR Activation nih.govnih.gov |
| CYP2C19 | Yes nih.govnih.gov | PXR Activation nih.govnih.gov |
| CYP2B6 | Yes nih.gov |
Note: Data is based on studies of dicloxacillin, a related compound to this compound.
Pregnane (B1235032) X Receptor (PXR) Activation as a Mechanism of Induction
Transcriptional gene activation mediated by nuclear receptors is a common mechanism of CYP enzyme induction. evotec.com The pregnane X receptor (PXR) is a key nuclear receptor that regulates the expression of various drug-metabolizing enzymes, including many CYP isoforms, particularly CYP3A4 and enzymes in the CYP2C subfamily. corning.comevotec.comnih.gov Activation of PXR by a compound can lead to increased transcription of the genes encoding these enzymes, resulting in increased metabolic capacity. nih.gov
In the case of dicloxacillin, the induction of CYP3A4, CYP2C9, and CYP2C19 observed in in vitro studies with human hepatocytes was shown to be caused by the activation of the pregnane X receptor. nih.govnih.gov Ligand binding to PXR leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor alpha (RXRα) and binds to specific DNA response elements in the promoter regions of target genes, thereby increasing gene transcription. nih.gov
Degradation Pathways in Biological and Environmental Systems
The degradation of this compound in biological and environmental systems is influenced by its chemical structure, particularly the labile β-lactam ring. inchem.org Degradation can occur through various mechanisms, including enzymatic breakdown by microorganisms and chemical or photolytic processes.
Microbial Biodegradation Mechanisms
Microbial biodegradation involves the breakdown of compounds by microorganisms, such as bacteria and fungi. This is a significant process in the environment and can also occur in biological systems, particularly in the gut microbiome. dergipark.org.trdrughunter.com Penicillins, including this compound, are susceptible to degradation by β-lactamase enzymes produced by some bacteria. loinc.orgloinc.org These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. inchem.org
While specific studies detailing the microbial biodegradation mechanisms of this compound were not found, the general susceptibility of penicillins to β-lactamase-mediated hydrolysis is well-established and is a primary mechanism of bacterial resistance. loinc.orgloinc.org
Chemical and Photolytic Degradation Studies
Chemical degradation of compounds can occur through various reactions, such as hydrolysis, oxidation, and rearrangement, influenced by factors like pH, temperature, and the presence of catalysts. inchem.org Photolytic degradation is the breakdown of compounds upon exposure to light, particularly UV radiation. nih.govsahealth.sa.gov.au
Penicillins are known to be susceptible to hydrolysis, especially in neutral or alkaline conditions, leading to the opening of the β-lactam ring and the formation of penicilloic acid. inchem.org Acid hydrolysis can also occur, although typically at a slower rate than alkaline hydrolysis. inchem.org Transition metal ions can significantly increase the rate of hydrolysis. inchem.org
Studies on the forced degradation of varenicline (B1221332) tartrate, another pharmaceutical compound, have shown that while it was stable under oxidative, thermal, acid, and base hydrolysis conditions, degradation products were observed under photolysis stress conditions. nih.govmdpi.com This highlights the potential for photolytic degradation in some pharmaceutical compounds. nih.govsahealth.sa.gov.au
For this compound, its chemical structure suggests potential susceptibility to hydrolysis due to the presence of the β-lactam ring. inchem.org Additionally, if this compound contains chromophores that absorb light in environmentally relevant wavelengths, it may be susceptible to photolytic degradation. nih.gov
Table 2: Potential Degradation Pathways of this compound
| Pathway | Mechanism | Influencing Factors |
| Microbial Biodegradation | β-lactamase-mediated hydrolysis loinc.orgloinc.org | Presence of β-lactamase-producing microorganisms |
| Chemical Degradation | Hydrolysis (alkaline, acid) inchem.org | pH, Temperature, Metal Ions |
| Photolytic Degradation | Breakdown upon light exposure nih.govsahealth.sa.gov.au | Light Wavelength, Intensity |
Factors Influencing Degradation Rate (e.g., pH, temperature)
General pharmaceutical principles indicate that factors such as pH and temperature significantly influence the degradation rates of chemical compounds. Elevated temperatures typically accelerate chemical reactions, including degradation pathways such as hydrolysis and oxidation. The pH of the environment can also play a critical role, as many compounds exhibit pH-dependent stability profiles, with degradation rates being faster under acidic or alkaline conditions compared to neutral pH. Specific data detailing how varying pH and temperature conditions impact the degradation rate of this compound is not available in the provided search results.
Mechanistic Studies of Excretion and Disposition in In Vitro Models and Animal Systems
Comprehensive mechanistic studies detailing the excretion and disposition of this compound in in vitro models and animal systems were not found in the provided information. General research in pharmacokinetics and drug metabolism (ADME/DMPK) involves studying how a drug is absorbed, distributed, metabolized, and excreted from the body using both in vitro systems (like cell cultures or microsomes) and in vivo animal models. Excretion can occur via various routes, including urine, bile, and feces, and can involve passive or active transport processes. Disposition describes the fate of a drug in the body, encompassing distribution and elimination (metabolism and excretion). While these methodologies are standard in pharmaceutical research, specific findings for this compound were not identified.
Stability Research in Chemical and Pharmaceutical Development
Research into the stability of a compound is a critical aspect of chemical and pharmaceutical development to ensure the quality, safety, and efficacy of a drug product over time. Stability studies assess how a drug substance or product maintains its chemical integrity and physical properties under various environmental conditions, such as temperature, humidity, and light. These studies help determine appropriate storage conditions and predict shelf life. While the importance of such research for any pharmaceutical compound, including this compound, is recognized, specific data or findings from stability research conducted on this compound during its chemical and pharmaceutical development were not present in the consulted sources.
Synergistic Antimicrobial Strategies and Combinatorial Research
Investigation of Dicloxacillin (B1670480) in Combination with Other Agents
Research has explored the potential of combining Dicloxacillin with other antimicrobial agents to achieve synergistic effects, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate susceptible S. aureus (VISA) microbiologyresearch.orgresearchgate.netresearchgate.net. Studies have investigated combinations with compounds such as thioridazine (B1682328), an antipsychotic phenothiazine (B1677639) microbiologyresearch.orgresearchgate.netresearchgate.netmicrobiologyresearch.org. In vitro studies have indicated that thioridazine can enhance the activity of Dicloxacillin against MRSA microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org. Synergy has also been observed when combining thioridazine and Dicloxacillin against several VISA strains, suggesting that the thickened cell wall in these strains does not impede the synergistic effect researchgate.netresearchgate.net. However, synergy was not observed in Staphylococcus epidermidis strains tested with this combination researchgate.netresearchgate.net.
Combinations of Dicloxacillin with other antibiotics have also been studied. For instance, the combination of Dicloxacillin and fusidic acid was investigated for its effects on the intracellular killing of S. aureus in granulocytes oup.com. While both drugs individually increased intracellular killing, the combination resulted in lower intracellular killing compared to Dicloxacillin alone for several isolates oup.com. This suggests a potential inhibitory interaction between Dicloxacillin and fusidic acid in this context oup.com.
Furthermore, Dicloxacillin has been studied in combination with beta-lactamase inhibitors like clavulanic acid against Yersinia enterocolitica. Both Dicloxacillin and clavulanic acid were found to inhibit bacterial beta-lactamase activity and potentiate the activity of penicillin G or cephalothin (B1668815) against Y. enterocolitica strains, demonstrating synergistic activity nih.gov.
Molecular Mechanisms of Synergistic Interactions (e.g., Efflux Pump Inhibition by Helper Compounds)
The molecular mechanisms underlying the synergistic effects observed with Dicloxacillin in combination therapies are a subject of ongoing research. In the case of the combination of Dicloxacillin with thioridazine against S. aureus, it has been suggested that the synergy is likely mediated by the inhibition of bacterial efflux pumps, such as NorA researchgate.net. Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, contributing to reduced intracellular drug concentrations and leading to resistance mdpi.comnih.govasm.org. Helper compounds like thioridazine may act as efflux pump inhibitors (EPIs), preventing the bacteria from expelling the antibiotic and thereby increasing the effective intracellular concentration of Dicloxacillin nih.gov.
Research indicates that Dicloxacillin itself can be a substrate for certain efflux pumps in Gram-negative bacteria, such as the AcrD efflux pump in Salmonella typhimurium mdpi.com. Studies on related compounds like cloxacillin (B1194729) have also shown them to be substrates of efflux pumps in other bacteria like Klebsiella pneumoniae and Escherichia coli frontiersin.orgoup.com. Inhibiting these efflux pumps with helper compounds can therefore restore or enhance the activity of Dicloxacillin against strains where efflux is a resistance mechanism nih.gov.
The interaction between antibiotics and efflux pumps is complex, and the effectiveness of EPIs can vary depending on the specific pump, the bacterial species, and the interacting compound mdpi.comasm.orgfrontiersin.orgoup.com. Understanding the precise binding sites and mechanisms of transport and inhibition is crucial for the rational design of effective combination therapies oup.com.
Research in Animal Models of Infection for Mechanistic Insights
Animal models play a critical role in evaluating the in vivo efficacy of synergistic antimicrobial strategies involving Dicloxacillin and providing mechanistic insights into these interactions within a living system microbiologyresearch.orgssi.dknih.govnih.gov. Various animal models have been utilized, including murine models of infection and the Caenorhabditis elegans model.
Murine models, such as the peritonitis model and thigh infection model, have been used to study the pharmacodynamics of Dicloxacillin and the effectiveness of combination therapies against S. aureus infections ssi.dkucl.ac.bemedchemexpress.com. Studies in these models have shown that the choice of infection model and the immune status of the mice can influence the observed efficacy of Dicloxacillin ssi.dk. For example, the murine peritonitis model was found to be more sensitive to Dicloxacillin treatment of S. aureus infections compared to the thigh model ssi.dk. The immune status of the host also impacts the outcome, with lower effective doses observed in immunocompetent mice compared to immunosuppressed mice ssi.dk.
Research using a mouse peritonitis model has also investigated the activity of Dicloxacillin against different phenotypes of S. aureus, including small-colony variants (SCVs) ucl.ac.be. These studies can provide insights into how combination therapies might address challenges posed by specific bacterial phenotypes or intracellular persistence ucl.ac.be.
The Caenorhabditis elegans model has been introduced as a simpler in vivo system to test the synergy between Dicloxacillin and helper compounds like thioridazine against MRSA microbiologyresearch.orgmicrobiologyresearch.orgnih.gov. Experiments in this nematode model have successfully reproduced the in vitro synergy observed between thioridazine and Dicloxacillin, showing a significant reduction in intestinal MRSA load with the combination therapy compared to monotherapy microbiologyresearch.orgmicrobiologyresearch.orgnih.gov. This demonstrates the utility of such models for validating synergistic effects observed in laboratory settings and provides a platform for further mechanistic studies in vivo microbiologyresearch.orgnih.gov.
Future Directions and Emerging Research Avenues
Addressing Persistent and Emerging Resistance Challenges
Dicloxacillin (B1670480) was specifically designed to be stable against hydrolysis by penicillinases (a type of β-lactamase), enzymes that inactivate many other penicillins. wikipedia.org However, the primary challenge to its efficacy today is not enzymatic degradation but target site modification.
The most significant resistance mechanism against dicloxacillin is the alteration of Penicillin-Binding Proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis. nih.govyoutube.com In strains like Methicillin-Resistant Staphylococcus aureus (MRSA), resistance is conferred by the acquisition of the mecA gene. nih.gov This gene encodes a novel PBP, known as PBP2a, which has a very low affinity for most β-lactam antibiotics, including dicloxacillin. nih.gov This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic. youtube.com
Emerging research avenues to combat this challenge include:
Developing new β-lactam antibiotics that can effectively bind to and inhibit resistant PBPs like PBP2a.
Identifying non-β-lactam compounds that can allosterically modulate PBP2a, restoring its susceptibility to existing antibiotics.
Investigating combination therapies where dicloxacillin is paired with an agent that targets a different essential bacterial pathway, creating a synergistic effect that overcomes resistance.
| Resistance Mechanism | Description | Primary Bacterial Species | Mediating Gene (if applicable) |
|---|---|---|---|
| Target Site Modification | Alteration of Penicillin-Binding Proteins (PBPs), preventing effective antibiotic binding. | Staphylococcus aureus | mecA (encodes PBP2a) |
| Enzymatic Degradation | Production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. Dicloxacillin is largely resistant to this. | Staphylococcus aureus | blaZ |
| Porin Alteration | Modification of outer membrane porin channels in Gram-negative bacteria, reducing antibiotic influx. (Less relevant for dicloxacillin's primary target, S. aureus). | E. coli, K. pneumoniae | Various porin genes |
Development of Novel Analytical Methodologies for Research (e.g., HPLC-MS)
Precise and sensitive measurement of dicloxacillin in various biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic monitoring, and research into its mechanisms of action. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become the gold standard for this purpose.
Recent research has focused on developing rapid, ecofriendly, and highly selective HPLC-MS methods for the simultaneous analysis of dicloxacillin and other penicillins or their metabolites. nih.govnih.gov These methods offer significant advantages over older techniques by providing structural confirmation and high sensitivity, allowing for the detection of minute quantities of the drug.
Key developments in this area include:
Miniaturization and increased speed: Methods using shorter columns and faster gradients can reduce analysis time to just a few minutes, increasing throughput for large-scale research studies. acs.org
Improved sample preparation: Advanced extraction techniques are being developed to efficiently isolate dicloxacillin from complex matrices like plasma, ensuring accurate quantification.
"Green" chromatography: The use of less hazardous solvents and reduced solvent consumption makes these analytical methods more environmentally sustainable. nih.gov
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Stationary Phase (Column) | C18 column (3.5 µm, 100 mm × 4.6 mm) | C18 column |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | Acetonitrile:Water (60:40 v/v), pH 4 |
| Detection Mode | Single quadrupole MS, Selected Ion Monitoring (SIM), Negative ESI | UV detection at 240 nm |
| Run Time | 4 minutes | 10 minutes |
| Linear Range (Dicloxacillin) | 2–35 µg/mL | 5–40 µg/mL |
Data synthesized from published research methodologies. acs.orgasm.org
Application of Omics Technologies in Dicloxacillin Research
Omics technologies provide a system-level view of the molecular changes within bacteria in response to antibiotics like dicloxacillin, offering profound insights into resistance and drug action. mdpi.comnih.gov
Genomics: Whole-genome sequencing is instrumental in identifying the genetic basis of resistance. It allows researchers to pinpoint specific mutations or the acquisition of resistance genes, such as mecA in S. aureus, that confer resistance to dicloxacillin. researchgate.netfrontiersin.org Comparative genomics can track the evolution and spread of these resistance determinants across different bacterial strains. frontiersin.org
Proteomics: This approach analyzes the entire protein complement of a bacterium. When exposed to dicloxacillin, resistant bacteria may show significant changes in their proteome. For example, quantitative proteomics can reveal the upregulation of PBP2a and other proteins involved in cell wall stress responses, providing a clearer picture of the resistance phenotype. frontiersin.orgrsc.org Studies on the closely related antibiotic oxacillin (B1211168) have shown that proteins involved in peptidoglycan biosynthesis, two-component systems, and stress responses are differentially regulated in resistant strains upon antibiotic exposure. rsc.org
Metabolomics: Metabolomics studies the complete set of small-molecule metabolites within a cell. Antibiotic stress from β-lactams can cause significant disruptions in bacterial metabolism. Research on MRSA treated with oxacillin has shown specific decreases in metabolites that are building blocks for cell wall synthesis, such as lysine and acetyl-CoA. rsc.org Analyzing these metabolic shifts helps to understand the downstream consequences of PBP inhibition and may reveal novel targets for adjunct therapies that could enhance the efficacy of dicloxacillin. asm.org
Computational Biology and Artificial Intelligence in Antimicrobial Discovery
Molecular Docking and Simulation: Computational models are used to simulate the interaction between dicloxacillin and its target, PBP. researchgate.net For resistant strains, these models can simulate binding to the altered PBP2a, helping researchers understand the structural basis of resistance. biorxiv.orgmdpi.com This knowledge is crucial for the rational design of new β-lactam molecules with modified structures that can bind more effectively to these resistant targets.
Machine Learning (ML) for Inhibitor Discovery: AI and ML algorithms can be trained on large datasets of chemical compounds and their known activities. researchgate.net These models can then screen vast virtual libraries of molecules to identify novel compounds that are predicted to be effective inhibitors of key resistance enzymes, such as β-lactamases or the resistant PBP2a. nih.govnih.gov This approach significantly accelerates the initial stages of drug discovery compared to traditional screening methods. pennmedicine.org
Generative AI for Novel Antibiotic Design: More advanced generative AI models can design entirely new molecules from scratch. drugtargetreview.comstanford.edu By learning the fundamental principles of chemistry and antibacterial activity, these models can generate novel molecular structures that are optimized for properties like high potency against resistant targets and low toxicity, offering a promising avenue for developing the next generation of antibiotics. drugtargetreview.com
Q & A
Q. What experimental design considerations are critical when assessing Veracillin’s antimicrobial efficacy in vitro?
- Methodological Answer : Use standardized protocols such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control groups (e.g., reference antibiotics like penicillin) and validate results using established bacterial strains (e.g., Staphylococcus aureus ATCC 25923). Ensure statistical power analysis is conducted to determine sample size adequacy, reducing Type I/II errors . Experimental replicates (n ≥ 3) and blinded data analysis are essential to minimize bias.
Q. How should researchers characterize newly synthesized this compound derivatives for structural confirmation and purity?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (1H/13C) for functional group identification and stereochemical analysis.
- HPLC-MS for purity assessment (≥95%) and molecular weight confirmation.
- Elemental analysis to validate empirical formulas.
For novel compounds, provide full spectral data in supplementary materials, adhering to journal guidelines for reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., log-logistic or probit analysis) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Report confidence intervals (95%) and effect sizes. Raw datasets should be deposited in repositories (e.g., Zenodo) for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to identify bioavailability or metabolic stability issues. Use animal models (e.g., murine sepsis) to simulate human pathophysiology. Validate findings via transcriptomic profiling (RNA-seq) of bacterial responses in both settings. Cross-reference discrepancies with literature on compound degradation or host immune interactions .
Q. What strategies optimize this compound’s activity against multidrug-resistant (MDR) pathogens while minimizing resistance development?
- Methodological Answer : Implement combinatorial therapy screens (e.g., checkerboard assays) with adjuvants like β-lactamase inhibitors. Use genomic sequencing (e.g., WGS) to monitor resistance gene mutations during serial passage experiments. Employ structure-activity relationship (SAR) models to modify this compound’s side chains, enhancing target binding affinity .
Q. How can researchers address variability in this compound’s stability under different experimental conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) under varying pH, temperature, and light exposure. Use LC-MS to quantify degradation products and identify degradation pathways (e.g., hydrolysis, oxidation). Apply kinetic modeling (Arrhenius equation) to predict shelf-life. Document protocols in supplementary materials for cross-validation .
Q. What methodologies validate this compound’s mechanism of action when conflicting hypotheses exist in literature?
- Methodological Answer : Combine genetic knockout models (e.g., CRISPR-Cas9 in target bacteria) with biochemical assays (e.g., fluorescence-based binding assays). Use cryo-EM or X-ray crystallography to visualize compound-target interactions. Compare results with computational docking simulations (AutoDock Vina) to reconcile structural and functional data .
Data Interpretation & Reporting
Q. How should researchers present contradictory findings in this compound’s synergistic effects with other antibiotics?
- Methodological Answer : Use forest plots to visualize effect size heterogeneity across studies. Conduct meta-regression to identify moderators (e.g., bacterial strain, concentration ratios). Acknowledge limitations in the discussion section, proposing follow-up studies (e.g., time-kill curve assays) to clarify mechanisms .
Q. What frameworks ensure ethical reporting of negative or inconclusive results in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
